molecular formula C14H10BrIO B1293249 2-(3-Bromophenyl)-4'-iodoacetophenone CAS No. 898783-92-1

2-(3-Bromophenyl)-4'-iodoacetophenone

Cat. No.: B1293249
CAS No.: 898783-92-1
M. Wt: 401.04 g/mol
InChI Key: CWCSWYWCADTXIN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4’-iodoacetophenone is an organic compound that features both bromine and iodine atoms attached to a phenyl ring and an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4’-iodoacetophenone typically involves a multi-step process. One common method includes the bromination of acetophenone followed by iodination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination step involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine or iodine atom replaced by a new aryl group.

Scientific Research Applications

2-(3-Bromophenyl)-4’-iodoacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-4’-chloroacetophenone
  • 2-(3-Bromophenyl)-4’-fluoroacetophenone
  • 2-(3-Bromophenyl)-4’-methylacetophenone

Uniqueness

2-(3-Bromophenyl)-4’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds with different halogen substituents. This dual halogenation can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

2-(3-bromophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCSWYWCADTXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642294
Record name 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-92-1
Record name 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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